Albaconazole, also known as UR-9825; W-0027, is a 14alpha-Demethylase inhibitor potentially for the treatment of fungal infection.
Related Compounds
6-Hydroxyalbaconazole
Compound Description: 6-Hydroxyalbaconazole is the primary metabolite of Albaconazole. It is formed through metabolic processes in the body after Albaconazole administration [].
Relevance: Being the primary metabolite, 6-Hydroxyalbaconazole is crucial in understanding Albaconazole's pharmacokinetic profile. Studies comparing different formulations of Albaconazole analyzed the plasma concentrations of both the parent drug and 6-Hydroxyalbaconazole to assess bioavailability and bioequivalence [, ]. This metabolite is vital for evaluating the overall exposure and potential efficacy of Albaconazole.
Benznidazole
Compound Description: Benznidazole is a nitroimidazole derivative used as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi [, ].
Relevance: Like Albaconazole, Benznidazole shows activity against Trypanosoma cruzi [, , ]. Research exploring nanocapsule formulations for delivering anti-Trypanosoma cruzi drugs included both Benznidazole and Albaconazole []. This suggests that studying the efficacy and delivery mechanisms of Benznidazole, a clinically used drug for Chagas disease, could inform and enhance the development of Albaconazole as a potential therapeutic option for the same disease.
Miconazole
Compound Description: Miconazole is an imidazole antifungal medication used topically for treating fungal skin infections [].
Relevance: Miconazole, classified as an imidazole, was investigated alongside Albaconazole, a triazole, in research developing nanostructured formulations for anti-Trypanosoma cruzi drugs []. This highlights a shared interest in exploring different antifungal agents for repurposing against Trypanosoma cruzi, broadening treatment options for Chagas disease.
Ketoconazole
Compound Description: Ketoconazole is a broad-spectrum antifungal medication used for treating various fungal infections [].
Relevance: Similar to Miconazole, Ketoconazole was also investigated as part of the research on nanostructured formulations for delivering anti-Trypanosoma cruzi drugs []. This underscores the ongoing effort to identify and optimize antifungal agents, including Albaconazole, for potential therapeutic repurposing against Chagas disease.
Itraconazole
Compound Description: Itraconazole is a triazole antifungal medication used to treat a wide range of fungal infections [, , , ].
Relevance: Itraconazole, belonging to the same class as Albaconazole (triazoles), was included in the investigation of nanostructured formulations for anti-Trypanosoma cruzi drugs []. This highlights the interest in evaluating different triazole antifungals, including Albaconazole, for their potential against Chagas disease and optimizing their delivery using nanoformulations.
Fluconazole
Compound Description: Fluconazole is a triazole antifungal medication used to treat various fungal infections [, , , , , , ].
Relevance: Fluconazole, also a triazole antifungal like Albaconazole, serves as a key comparator in many studies evaluating Albaconazole's efficacy. Researchers compared the in vitro and in vivo activities of Albaconazole and Fluconazole against various fungal pathogens, including Cryptococcus neoformans [], Cryptococcus gattii [], and Candida albicans []. This direct comparison helps establish Albaconazole's potential advantages, such as increased potency or a broader spectrum of activity, compared to existing treatments like Fluconazole.
Voriconazole
Compound Description: Voriconazole is a triazole antifungal medication used to treat a variety of serious fungal infections [, , , , , , ].
Relevance: Voriconazole is another triazole antifungal, similar to Albaconazole, frequently used as a comparator in studies evaluating Albaconazole's antifungal efficacy [, , ]. These comparative studies are essential to assess Albaconazole's potential advantages and limitations in treating specific fungal infections.
Posaconazole
Compound Description: Posaconazole is a broad-spectrum triazole antifungal medication used to treat a wide variety of fungal infections [, , , , ].
Relevance: Being a broad-spectrum triazole antifungal like Albaconazole, Posaconazole often serves as a comparator in studies investigating Albaconazole's antifungal activity [, ]. This comparison provides valuable insights into Albaconazole's potential strengths and weaknesses compared to existing treatment options.
Ravuconazole
Compound Description: Ravuconazole is a triazole antifungal agent with broad-spectrum activity against various fungal pathogens [, , , , , , , ].
Relevance: As a broad-spectrum triazole antifungal, Ravuconazole's in vitro and in vivo activities are frequently compared to those of Albaconazole in research studies [, , , ]. These comparative analyses are crucial in determining the potential benefits and drawbacks of Albaconazole compared to other triazoles like Ravuconazole.
Efinaconazole
Compound Description: Efinaconazole is a triazole antifungal agent used topically to treat fungal nail infections [].
Relevance: Efinaconazole shares a similar chemical structure with Albaconazole, particularly the triazole moiety. A study highlighted a synthetic pathway for both Efinaconazole and Albaconazole starting from a common intermediate []. This shared synthetic route emphasizes the close structural relationship between the two compounds and offers insights into their potential similarities in terms of chemical properties and mechanisms of action.
Compound I
Compound Description: Compound I is a novel triazole antifungal derived from Albaconazole, synthesized by replacing the quinazolinone ring of Albaconazole with a thiazole moiety [].
Relevance: Compound I, directly derived from Albaconazole, exhibited potent in vitro antifungal activity against Candida species and filamentous fungi, including efficacy in a murine model of systemic candidiasis []. This finding highlights the potential of modifying Albaconazole's structure to create novel antifungal agents with enhanced or broader activity profiles.
Compound D2
Compound Description: Compound D2 is a novel tetrazole antifungal compound designed based on the structure of Albaconazole [].
Relevance: Developed as an Albaconazole derivative, Compound D2 demonstrated potent in vitro and in vivo antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, including fluconazole-resistant Candida auris isolates []. This indicates the potential of exploring Albaconazole's core structure to develop new antifungal agents with improved efficacy and a better safety profile compared to the parent compound.
Amphotericin B
Compound Description: Amphotericin B is a broad-spectrum antifungal medication used to treat a variety of serious fungal infections [, , , ].
Relevance: While structurally unrelated to Albaconazole, Amphotericin B is often used as a comparator in studies evaluating the efficacy of Albaconazole against invasive fungal infections [, ]. This comparison helps position Albaconazole within the context of existing treatment options for serious fungal diseases.
Micafungin
Compound Description: Micafungin is an echinocandin antifungal medication used to treat various invasive fungal infections [, , , ].
Relevance: While structurally distinct from Albaconazole, Micafungin, as an echinocandin antifungal, serves as a comparator in certain studies evaluating the efficacy of Albaconazole against specific fungal pathogens [, ]. This comparison helps establish the potential advantages and disadvantages of different classes of antifungal agents, including triazoles like Albaconazole.
Terbinafine
Compound Description: Terbinafine is an antifungal medication used to treat fungal infections of the skin and nails [, ].
Relevance: Although structurally unrelated to Albaconazole, Terbinafine's efficacy against specific fungal pathogens is compared with Albaconazole in some studies [, ]. These comparisons are essential for understanding the relative strengths and limitations of different antifungal agents and informing treatment decisions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AL-1 is a GLYCOINOSITOL PHOSPHOLIPID MEMBRANE ANCHOR containing ephrin found in developing tectum. It has been shown to mediate the bundling of cortical axons and repel the axonal growth of retinal ganglia axons. It is found in a variety of adult tissues of BRAIN; HEART; and KIDNEY.
AL 082D06 is a non-steroidal antagonist of the glucocorticoid receptor (GR; Ki = 210 nM; EC50 = 0.3 nM in a luciferase assay). It is selective for GR over the androgen, progesterone, mineralocorticoid, and estrogen receptors with Ki values greater than 4, 3, 3, and 10 µM, respectively. AL 082D06 inhibits transcriptional activation induced by glucocorticoids and reverses dexamethasone-mediated repression of gene expression in a luciferase reporter assay. It blocks GR binding to DNA in vitro when induced by either dexamethasone or mifepristone. In contrast to the steroid-type GR antagonists ZK-299 and mifepristone, GR bound to AL 082D06 does not compete with a constitutively active GR. AL082D06, also known as D-06, is a nonsteroidal glucocorticoid receptor antagonist. AL082D06 binds specifically to GR with no measurable binding affinity to the progesterone receptor. AL082D06 binds with nanomolar affinity to the GR and has no detectable binding affinity for the highly related receptors for mineralocorticoids, androgens, estrogens, and progestins. AL082D06 inhibits glucocorticoid-mediated transcriptional regulation. AL082D06 binds competitively with steroids, likely occupying a similar site within the ligand-binding domain.